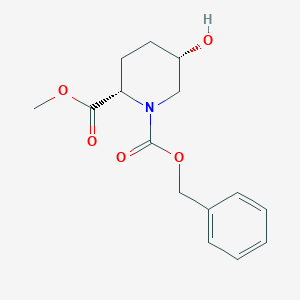
6,6'-Dihydroxy-3,3'-bipyridine
Overview
Description
6,6’-Dihydroxy-3,3’-bipyridine is a chemical compound known for its unique structure and properties. It is a derivative of bipyridine, featuring hydroxyl groups at the 6 and 6’ positions. This compound is valuable in various scientific research fields due to its ability to form coordination polymers and metal-organic frameworks, which are essential in catalysis, sensing, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6,6’-Dihydroxy-3,3’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the Suzuki coupling reaction, where tetrabutylammonium 2-pyridylborate salts react with chloropyridines in the presence of a palladium catalyst (PdCl₂(dcpp)) and N-methyl ethanolamine to increase yield . Another method involves the homocoupling of 4-bromo-2,6-dimethylpyridine using nickel bromide (NiBr₂(PPh₃)₂), tetraethylammonium iodide, and zinc powder .
Industrial Production Methods: Industrial production of 6,6’-Dihydroxy-3,3’-bipyridine often employs similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity. The choice of catalysts and reaction conditions is crucial to minimize by-products and enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: 6,6’-Dihydroxy-3,3’-bipyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Halogenated or alkylated bipyridine derivatives.
Scientific Research Applications
6,6’-Dihydroxy-3,3’-bipyridine has diverse applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metals for catalysis and material science.
Biology: The compound is studied for its potential in biological systems, including enzyme inhibition and metal ion chelation.
Medicine: Research explores its use in drug development, particularly in targeting metal ions in biological systems.
Industry: It is utilized in the synthesis of coordination polymers and metal-organic frameworks, which have applications in catalysis, gas storage, and sensing.
Mechanism of Action
The mechanism of action of 6,6’-Dihydroxy-3,3’-bipyridine involves its ability to coordinate with metal ions. The hydroxyl groups at the 6 and 6’ positions enhance its binding affinity to metal centers, forming stable complexes. These complexes can act as catalysts in various chemical reactions, facilitating processes such as oxidation, reduction, and substitution . The molecular targets include transition metals like palladium, nickel, and copper, which are essential in catalytic cycles .
Comparison with Similar Compounds
2,2’-Bipyridine: Lacks hydroxyl groups, making it less versatile in forming hydrogen bonds and coordination complexes.
4,4’-Bipyridine: Substitution at different positions alters its electronic properties and coordination behavior.
6,6’-Dimethyl-3,3’-bipyridine: The presence of methyl groups instead of hydroxyl groups changes its reactivity and steric properties.
Uniqueness: 6,6’-Dihydroxy-3,3’-bipyridine is unique due to the presence of hydroxyl groups, which enhance its ability to form hydrogen bonds and coordinate with metal ions. This makes it more versatile in catalysis and material science applications compared to its analogs .
Properties
IUPAC Name |
5-(6-oxo-1H-pyridin-3-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-9-3-1-7(5-11-9)8-2-4-10(14)12-6-8/h1-6H,(H,11,13)(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPOJSRFZNPCHGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1C2=CNC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593224 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142929-10-0 | |
| Record name | [3,3'-Bipyridine]-6,6'(1H,1'H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















